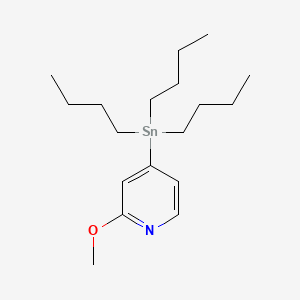
2-Methoxy-4-(tributylstannyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-4-(tributylstannyl)pyridine: is a heterocyclic organotin compound with the molecular formula C18H33NOSn and a molecular weight of 398.17 g/mol . It is a derivative of pyridine, where the 2-position is substituted with a methoxy group and the 4-position is substituted with a tributylstannyl group. This compound is primarily used as a building block in organic synthesis, particularly in the field of medicinal chemistry and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-4-(tributylstannyl)pyridine typically involves the stannylation of 2-methoxy-4-bromopyridine. The reaction is carried out using a palladium-catalyzed coupling reaction known as the Stille coupling. The general reaction conditions include:
Reactants: 2-Methoxy-4-bromopyridine and tributyltin chloride.
Catalyst: Palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0).
Solvent: Anhydrous tetrahydrofuran or toluene.
Temperature: Reflux conditions (approximately 80-110°C).
Reaction Time: Several hours to overnight.
The reaction proceeds via the formation of a palladium complex with the bromopyridine, followed by transmetalation with tributyltin chloride and reductive elimination to yield the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques such as column chromatography or recrystallization to obtain high-purity product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methoxy-4-(tributylstannyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through cross-coupling reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The pyridine ring can undergo reduction to form piperidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Palladium or nickel catalysts, such as tetrakis(triphenylphosphine)palladium(0) or nickel(II) chloride, in the presence of ligands like triphenylphosphine.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Reactions: Various substituted pyridines depending on the nature of the substituent introduced.
Oxidation Reactions: Corresponding aldehydes or carboxylic acids.
Reduction Reactions: Piperidine derivatives.
Aplicaciones Científicas De Investigación
2-Methoxy-4-(tributylstannyl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the synthesis of biologically active compounds for studying enzyme interactions and receptor binding.
Medicine: Utilized in the development of potential drug candidates, especially in the field of oncology and infectious diseases.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-4-(tributylstannyl)pyridine is primarily related to its role as a synthetic intermediate. It acts as a precursor in various chemical reactions, facilitating the introduction of functional groups into target molecules. The tributylstannyl group serves as a leaving group in cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The methoxy group can participate in hydrogen bonding and electronic interactions, influencing the reactivity and stability of the compound .
Comparación Con Compuestos Similares
- 2-(Tributylstannyl)pyridine
- 5-Methyl-2-(tributylstannyl)pyridine
- 3-Chloro-2-(tributylstannyl)pyridine
- 6-Fluoro-2-(tributylstannyl)pyridine
- 3-Methoxy-2-(tributylstannyl)pyridine
Comparison: 2-Methoxy-4-(tributylstannyl)pyridine is unique due to the presence of both a methoxy group and a tributylstannyl group on the pyridine ring. This combination allows for versatile reactivity, making it a valuable intermediate in organic synthesis. Compared to its analogs, such as 2-(tributylstannyl)pyridine, the methoxy group provides additional sites for chemical modification and enhances the compound’s solubility and stability .
Propiedades
IUPAC Name |
tributyl-(2-methoxypyridin-4-yl)stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO.3C4H9.Sn/c1-8-6-4-2-3-5-7-6;3*1-3-4-2;/h3-5H,1H3;3*1,3-4H2,2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHQMWVWLUINRX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC(=NC=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NOSn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656779 |
Source


|
| Record name | 2-Methoxy-4-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204580-72-2 |
Source


|
| Record name | 2-Methoxy-4-(tributylstannyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204580-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-4-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
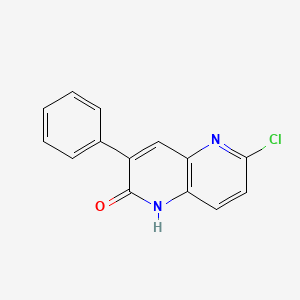
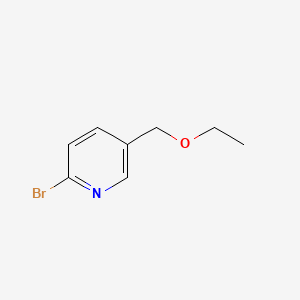
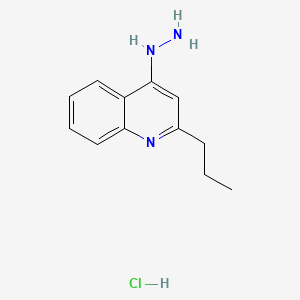
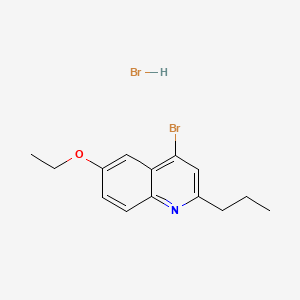

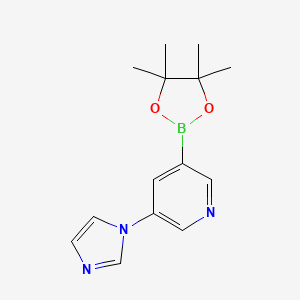

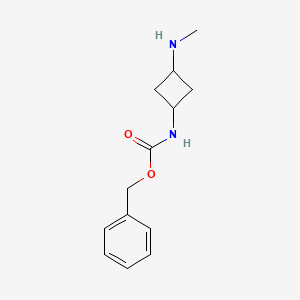
![N-Spiro[5.5]undec-3-yl-guanidine](/img/structure/B599003.png)

![(1R,3R,5Z)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-5-[(2E)-2-[(1R,3aS,7aR)-1-[(1S)-2-(diphenylphos](/img/new.no-structure.jpg)
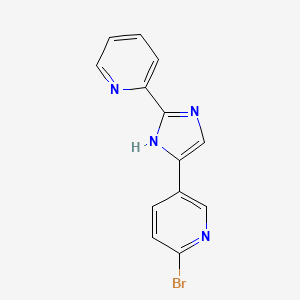
![Methyl 1-tert-butyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B599012.png)
![Methyl 1-cyclohexyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B599015.png)
